molecular formula C12H7Cl4NO5 B254277 MFCD04991640

MFCD04991640

Cat. No.: B254277
M. Wt: 387 g/mol
InChI Key: XTMIDCQCTISXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD04991640 is a chemical compound identified by its unique identifier in the MDL number system

Chemical Reactions Analysis

MFCD04991640 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

MFCD04991640 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, this compound might be utilized in the production of specialized materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD04991640 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Properties

Molecular Formula

C12H7Cl4NO5

Molecular Weight

387 g/mol

IUPAC Name

3-hydroxy-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid

InChI

InChI=1S/C12H7Cl4NO5/c1-2(18)9(12(21)22)17-10(19)3-4(11(17)20)6(14)8(16)7(15)5(3)13/h2,9,18H,1H3,(H,21,22)

InChI Key

XTMIDCQCTISXHT-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)O

Canonical SMILES

CC(C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)O

Origin of Product

United States

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